molecular formula C14H15N3O3 B2627017 N-(4-acetylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1014027-60-1

N-(4-acetylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No. B2627017
M. Wt: 273.292
InChI Key: FINUBXPELZCIGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the crystal structure of N-((4-acetylphenyl)carbamothioyl)pivalamide was synthesized by inert refluxing pivaloyl isothiocyanate and 4-aminoacetophenone in dry acetone . Another study reported the reaction of 1-(4-acetylphenyl)-pyrrole-2,5-diones with aromatic alcohols via Michael addition, resulting in 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, the crystal structure of N-((4-acetylphenyl)carbamothioyl)pivalamide was determined using spectroscopic characterization (1H-NMR, 13CNMR, FT-IR) and single crystal assays .


Chemical Reactions Analysis

While specific chemical reactions involving “N-(4-acetylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” are not available, related compounds have been studied. For instance, a Michael-type addition of aromatic alcohols to N-(4-acetylphenyl)maleic imide has been reported .

Scientific Research Applications

Synthesis and Chemical Properties

Research into N-(4-acetylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide and its derivatives focuses on their synthesis, chemical properties, and potential applications in various fields. The synthesis and characterization of these compounds often serve as a foundation for exploring their biological activities and potential as pharmaceutical agents.

  • Synthesis Techniques : The development of novel synthesis methods for pyrazole derivatives has been a topic of interest. For example, Hassan et al. (2014) described the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides through a reaction involving N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol (Hassan, T. Hafez, & S. A. Osman, 2014).

  • Chemical Properties and Structural Analysis : Investigations into the chemical properties and structural analysis of pyrazole derivatives have led to insights into their reactivity and potential applications. For instance, Velikorodov et al. (2013) explored the condensation of methyl N-(4-acetylphenyl)carbamate with aromatic aldehydes, leading to the formation of chalcones, which are precursors to various heterocyclic structures (Velikorodov, V. A. Ionova, & S. I. Temirbulatova, 2013).

Potential Biological Activities

Research into the biological activities of N-(4-acetylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide derivatives has highlighted their potential in various therapeutic areas.

  • Antimicrobial and Antitubercular Activities : Some derivatives have been evaluated for their antimicrobial and antitubercular properties. Amaroju et al. (2017) synthesized pyrazolo[4,3-c]pyridine carboxamides and tested them for antitubercular activity against Mycobacterium tuberculosis, identifying compounds with promising activity profiles (Amaroju et al., 2017).

  • Anticancer Activities : The cytotoxic effects of pyrazole derivatives against cancer cell lines have also been a focus. Hassan et al. (2015) reported on the synthesis and in vitro cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, providing insights into their potential as cancer therapeutics (Hassan, T. Hafez, & S. A. Osman, 2015).

Safety And Hazards

The safety data sheet for a similar compound, 4-Acetamidoacetophenone, indicates that it may cause skin and eye irritation, and may cause respiratory irritation. It is harmful if swallowed or inhaled .

properties

IUPAC Name

N-(4-acetylphenyl)-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-9(18)10-4-6-11(7-5-10)15-13(19)12-8-17(2)16-14(12)20-3/h4-8H,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINUBXPELZCIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(N=C2OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.